

Nintedanib pharmacodynamics and pharmacokinetics profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nintedanib

CAS No.: 656247-17-5

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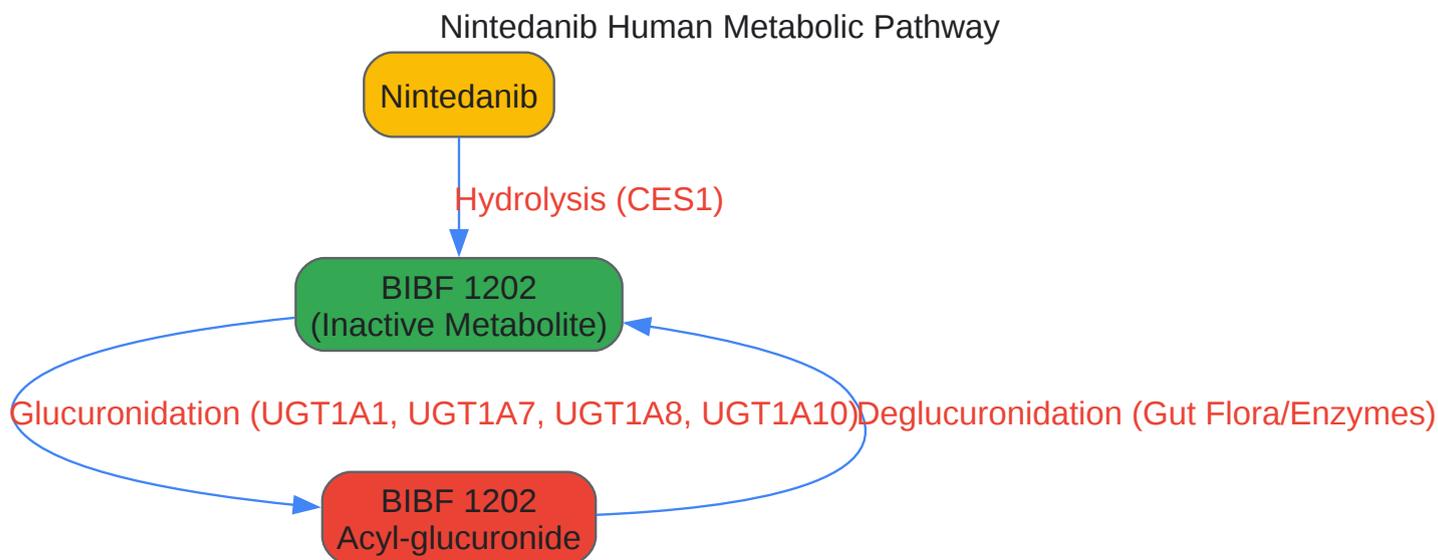
Pharmacokinetic Profile & Key Parameters

The following table summarizes the core pharmacokinetic parameters of **nintedanib** based on clinical studies [1] [2].

Parameter	Value & Characteristics
Absorption & Bioavailability	Time-independent PK; Tmax: 2-4 hours; Absolute bioavailability: ~4.7% (extensive first-pass metabolism) [2].
Distribution	Large volume of distribution (Vdss: 1050 L); High plasma protein binding (97.8%, primarily to albumin) [2].
Metabolism	Primarily hydrolytic ester cleavage by carboxylesterase 1 (CES1) to BIBF 1202; Minor CYP3A4 demethylation (<5%); BIBF 1202 glucuronidated by UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [2] [3].
Elimination	Feces: ~93% (20% as parent drug, 60% as BIBF 1202); Urine: <1%; Terminal half-life: ~10-15 hours (9.5 hrs in IPF patients) [1] [2].
Linearity & Accumulation	Dose-proportional exposure (50-450 mg QD, 150-300 mg BID); Negligible accumulation with BID dosing [1].

Detailed Metabolic Pathway & Experimental Characterization

The metabolic pathway of **nintedanib** involves hydrolysis, glucuronidation, and enterohepatic cycling [3].



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Experimental methodologies for characterizing these pathways included [3]:

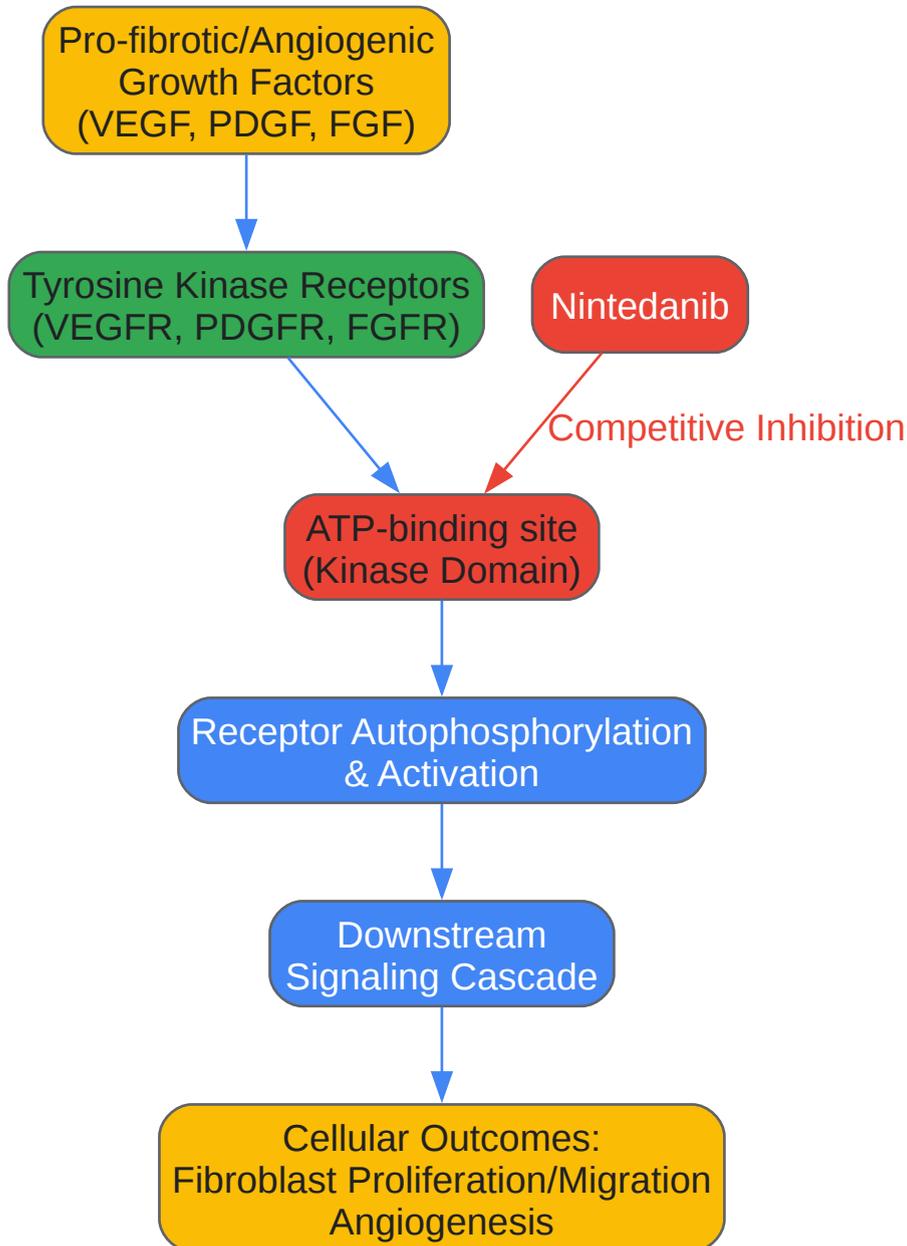
- **Enzyme Identification:** Incubation of **nintedanib** with recombinant human hydrolases (CES1, CES2, AADAC, PONs) and specific chemical inhibitors (BNPP for CES, DFP for serine hydrolases).
- **Kinetic Analysis:** Measurement of BIBF 1202 formation in human liver microsomes (HLM) and cytosol (HLC) at varying substrate concentrations (1–100 μ M).
- **Glucuronidation Studies:** Assessment of BIBF 1202 glucuronidation using human liver and intestinal microsomes with UDPGA as a cofactor.
- **Correlation Analysis:** Comparison of **nintedanib** hydrolase activity in HLM with known hydrolase enzyme activities across individual human liver samples.

Pharmacodynamic Targets & Mechanism of Action

Nintedanib acts as a potent, competitive inhibitor of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) [1].

Target Category	Specific Targets	Biological Consequence
Receptor Tyrosine Kinases (RTKs)	VEGFR 1-3, PDGFR- α/β , FGFR 1-3 [1] [2].	Inhibition of angiogenesis, fibroblast proliferation, and migration.
Non-Receptor Tyrosine Kinases (nRTKs)	FLT-3, RET, Src-family kinases (Lck, Lyn) [1].	Modulation of additional signaling pathways in fibrosis and cancer.

Nintedanib Pharmacodynamic Signaling Inhibition



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In vitro and in vivo experimental evidence demonstrates [1]:

- **Cellular Assays:** Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours in transfected NIH3T3 cells after a 1-hour **nintedanib** exposure.
- **Preclinical Models:** Anti-fibrotic and anti-inflammatory effects in animal models of pulmonary fibrosis and systemic sclerosis, shown by reduced collagen deposition, inflammatory cell counts, and cytokine levels.

Clinical Pharmacology & Dosing Considerations

This table summarizes key clinical factors influencing **nintedanib** use [1] [2] [4].

Factor	Recommendation / Effect
Food Effect	Increases exposure by ~20%; administer with food [2].
Hepatic Impairment	Mild (Child-Pugh A): Reduce to 100 mg BID (monitor); Moderate/Severe (Child-Pugh B/C): Not recommended [2].
Renal Impairment	Mild-to-Moderate (CrCl \geq 30 mL/min): No adjustment; Severe (CrCl <30 mL/min)/ESRD: No data available [2].
Drug Interactions	P-gp/CYP3A4 Inhibitors (e.g., ketoconazole, verapamil): May increase exposure (monitor); P-gp/CYP3A4 Inducers (e.g., rifampin, St. John's wort): May decrease exposure (avoid) [1] [4].

Research Frontiers: Inhaled Formulations

Oral **nintedanib** has low bioavailability (~4.7%) and systemic side effects like diarrhea and hepatotoxicity [5]. Research is exploring inhaled dry powder formulations (SD-NTB) to deliver the drug directly to the lungs [5].

- **Formulation:** Spray-dried **nintedanib** with L-leucine enhances aerosol performance [5].
- **In Vivo Performance:** In a bleomycin-induced rat model, inhaled **nintedanib** (0.5 mg/kg) showed similar efficacy to oral **nintedanib** (30 mg/kg) in reducing fibrosis with significantly lower systemic exposure [5].

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To cite this document: Smolecule. [Nintedanib pharmacodynamics and pharmacokinetics profile]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548006#nintedanib-pharmacodynamics-and-pharmacokinetics-profile>]

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